molecular formula C23H19ClN4O4S3 B12015265 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12015265
M. Wt: 547.1 g/mol
InChI Key: KKDLGNVGMRZRIL-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Cyclopenta[4,5]thieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.

    Introduction of the 4-chlorophenyl Group: This is usually achieved through a substitution reaction, where a suitable chlorinated aromatic compound is introduced.

    Attachment of the Sulfanyl Group:

    Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide derivative, typically under mild conditions to avoid decomposition of the sensitive groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activities. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include inhibition of key metabolic enzymes or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H19ClN4O4S3

Molecular Weight

547.1 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O4S3/c24-13-4-8-15(9-5-13)28-22(30)20-17-2-1-3-18(17)34-21(20)27-23(28)33-12-19(29)26-14-6-10-16(11-7-14)35(25,31)32/h4-11H,1-3,12H2,(H,26,29)(H2,25,31,32)

InChI Key

KKDLGNVGMRZRIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=C(C=C5)Cl

Origin of Product

United States

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